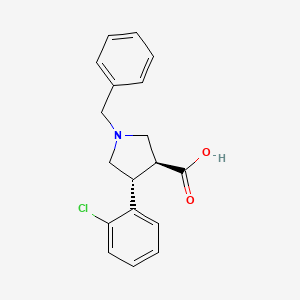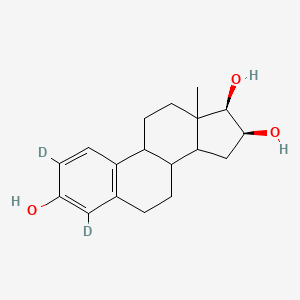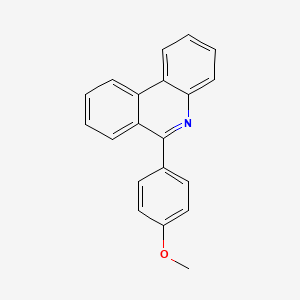
rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” is a synthetic organic compound that belongs to the class of sulfonyl fluorides These compounds are known for their reactivity and are often used in various chemical and biological applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” typically involves multi-step organic reactions. One possible route could be:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Benzyl and Chlorophenyl Groups: These groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group.
Reduction: Reduction reactions could target the sulfonyl fluoride group, converting it to other functional groups.
Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may be used as a catalyst or a catalyst precursor in various organic reactions.
Material Science:
Biology
Enzyme Inhibition: Sulfonyl fluorides are known to act as enzyme inhibitors, particularly serine proteases.
Bioconjugation: Used in the modification of biomolecules for research purposes.
Medicine
Drug Development:
Industry
Chemical Manufacturing: Used in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of “rel-(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride” likely involves its reactivity with nucleophiles. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic sites in enzymes or other biomolecules, leading to inhibition or modification.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl Chlorides: Similar in reactivity but with different functional groups.
Benzyl Chlorides: Share the benzyl group but differ in other functional groups.
Pyrrolidine Derivatives: Compounds with similar ring structures but different substituents.
Propriétés
Formule moléculaire |
C17H17ClFNO2S |
|---|---|
Poids moléculaire |
353.8 g/mol |
Nom IUPAC |
(3R,4S)-1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-sulfonyl fluoride |
InChI |
InChI=1S/C17H17ClFNO2S/c18-15-8-6-14(7-9-15)16-11-20(12-17(16)23(19,21)22)10-13-4-2-1-3-5-13/h1-9,16-17H,10-12H2/t16-,17+/m1/s1 |
Clé InChI |
NXHBAZUZPVKCDC-SJORKVTESA-N |
SMILES isomérique |
C1[C@@H]([C@H](CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1C(C(CN1CC2=CC=CC=C2)S(=O)(=O)F)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9,9'-Diphenyl-9H,9'H-[3,3'-bicarbazole]-6-carbonitrile](/img/structure/B14115860.png)
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)



![2-[3-(aminomethyl)phenyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14115898.png)

![3-(2-Ethoxyphenoxy)-7-[(4-methylphenyl)methoxy]chromen-4-one](/img/structure/B14115910.png)




